3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-(1-pyrrolidinylcarbonyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with pyrrolidine and carbonyl-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine moiety can interact with enzymes and receptors, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s stability and reactivity, influencing its overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(pyrrolidine-1-carbonyl)phenyl)carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
- 3-{[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific combination of a bicyclic structure and a pyrrolidine moiety.
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(15-7-1-2-8-15)11-9-3-5-10(6-4-9)12(11)14(17)18/h9-12H,1-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVMBHFNZFPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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